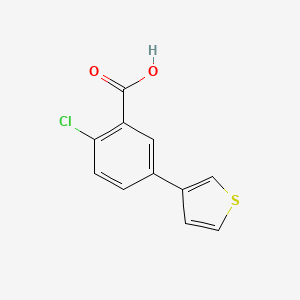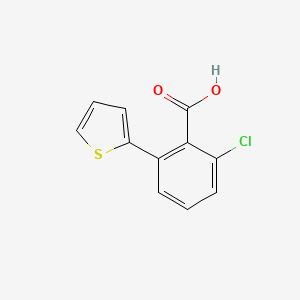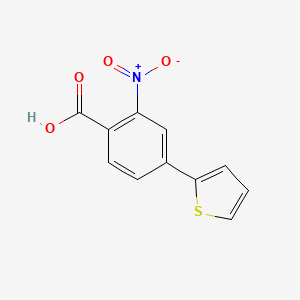
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(thiophen-3-yl)benzoic acid, also known as CTPBA, is a widely used organic compound in the field of organic chemistry. It is a derivative of benzoic acid and is used for a variety of applications, ranging from synthesis of other organic compounds to biological research. CTPBA is a white crystalline solid with a melting point of 151-153 °C and a boiling point of 320-322 °C. It is insoluble in water and is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% is not well understood. However, the compound has been shown to act as an acid catalyst in organic reactions and to promote the formation of covalent bonds between molecules. It is thought to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This ability to accept electrons allows 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% to act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% are not well understood. However, the compound has been shown to act as an antioxidant in certain cell cultures and to inhibit the growth of certain bacteria. In addition, 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-allergic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is stable and can be stored for long periods of time without degradation. However, 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has several limitations for use in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, it is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to investigate the use of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% as a catalyst in the synthesis of other organic compounds. In addition, further research could be conducted to investigate the use of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% as an antioxidant or anti-inflammatory agent. Finally, research could be conducted to investigate the potential use of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% as an antibacterial agent.
Métodos De Síntesis
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% can be synthesized by a two-step process. In the first step, anhydrous benzoic acid is treated with a mixture of thiophene and chloroform in anhydrous methanol. This reaction produces an intermediate product, 5-(thiophen-3-yl)benzoic acid. In the second step, this intermediate is treated with anhydrous hydrochloric acid to yield 2-chloro-5-(thiophen-3-yl)benzoic acid as the final product.
Aplicaciones Científicas De Investigación
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has many applications in scientific research. It is used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a catalyst in organic reactions. In addition, 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives and pyridine derivatives.
Propiedades
IUPAC Name |
2-chloro-5-thiophen-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVJQUVPEGXSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688571 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-46-8 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














